![molecular formula C9H8O3 B2574779 1,3-Dihydro-2-benzofuran-5-carboxylic acid CAS No. 933694-57-6](/img/structure/B2574779.png)
1,3-Dihydro-2-benzofuran-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,3-Dihydro-2-benzofuran-5-carboxylic acid” is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive for the construction of complex benzofuran ring systems .
Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions . They can also undergo hydroalkoxylation reactions to form benzofuran rings .
Scientific Research Applications
Antiproliferative Activity: Studies have shown that certain substituted benzofurans, including derivatives of 1,3-dihydro-2-benzofuran-5-carboxylic acid, exhibit significant antiproliferative effects against various cancer cell lines . These compounds inhibit cell growth and hold promise for cancer therapy.
Specific Cancer Types: The compound demonstrates inhibition of cell growth in leukemia, non-small cell lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, and ovarian cancer cells . Its diverse activity across different cancer types makes it an intriguing candidate for further investigation.
Fluorescent Probe for Metal Ions
1,3-Dihydro-2-benzofuran-5-carboxylic acid has practical applications beyond cancer research:
- Metal Ion Detection : It serves as a fluorescent probe for detecting metal ions. Researchers have utilized its unique properties to develop sensitive methods for metal ion analysis. This application is particularly relevant in environmental monitoring and analytical chemistry.
Emerging Scaffold for Antimicrobial Agents
Given the global challenge of antibiotic resistance, novel antimicrobial agents are urgently needed:
- Antimicrobial Potential : Benzofuran derivatives, including 1,3-dihydro-2-benzofuran-5-carboxylic acid, are emerging as promising scaffolds for antimicrobial agents. While more research is required, their diverse pharmacological activities make them attractive candidates for combating deadly microbes .
Synthetic Chemistry and Drug Prospects
The synthesis of benzofuran derivatives continues to evolve:
Novel Methods: Recent discoveries include innovative methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade enables the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling yields benzofuran rings with high yield and fewer side reactions .
Miao, Y.-H., Hu, Y.-H., Yang, J., Liu, T., Sun, J., & Wang, X.-J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27510–27540. Link BenchChem. (n.d.). 1,1-Diphenyl-1,3-dihydro-2-benzofuran. Link RSC Advances. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. Link
Safety And Hazards
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
properties
IUPAC Name |
1,3-dihydro-2-benzofuran-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)6-1-2-7-4-12-5-8(7)3-6/h1-3H,4-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYBGVFMYNTJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-2-benzofuran-5-carboxylic acid | |
CAS RN |
933694-57-6 |
Source
|
Record name | 1,3-dihydro-2-benzofuran-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.